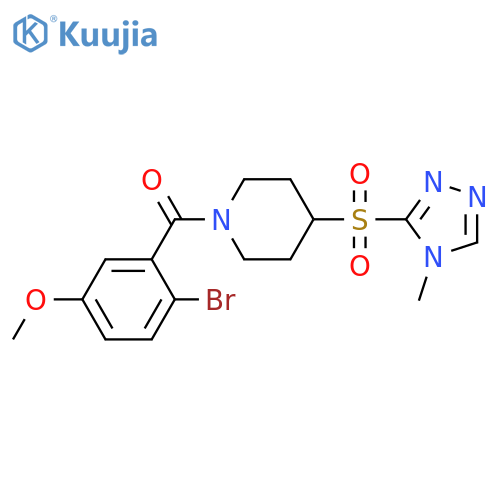

Cas no 1448131-54-1 (1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine)

1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine

- (2-bromo-5-methoxyphenyl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone

- 1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine

- F6441-6999

- (2-bromo-5-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

- AKOS024564169

- 1448131-54-1

-

- インチ: 1S/C16H19BrN4O4S/c1-20-10-18-19-16(20)26(23,24)12-5-7-21(8-6-12)15(22)13-9-11(25-2)3-4-14(13)17/h3-4,9-10,12H,5-8H2,1-2H3

- InChIKey: VWEMYEXAEIGMOJ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(OC)=CC=C1Br)(N1CCC(S(C2N(C)C=NN=2)(=O)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 442.03104g/mol

- どういたいしつりょう: 442.03104g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 606

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 103Ų

1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6441-6999-20μmol |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-2mg |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-15mg |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-2μmol |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-4mg |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-5mg |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-25mg |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-5μmol |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-30mg |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6441-6999-40mg |

1-(2-bromo-5-methoxybenzoyl)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine |

1448131-54-1 | 40mg |

$140.0 | 2023-09-09 |

1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine 関連文献

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidineに関する追加情報

Professional Introduction to 1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine (CAS No. 1448131-54-1)

The compound 1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine, identified by its CAS number 1448131-54-1, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a 2-bromo-5-methoxybenzoyl moiety and a 4-methyl-4H-1,2,4-triazol-3-yl substituent on a piperidine scaffold suggests potential applications in the development of novel therapeutic agents. This introduction delves into the chemical properties, synthetic pathways, and recent research findings associated with this compound.

In the realm of medicinal chemistry, the design of heterocyclic compounds has long been a focal point due to their diverse biological effects and structural versatility. The piperidine ring, in particular, is a privileged scaffold frequently encountered in drug molecules due to its ability to enhance binding affinity and metabolic stability. In the case of 1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine, the combination of these structural elements opens up possibilities for targeting multiple pharmacological pathways.

The benzoyl group attached to the piperidine nitrogen via an amide linkage introduces additional functional diversity. The 2-bromo-5-methoxybenzoyl moiety is particularly noteworthy as it contains both bromine and methoxy substituents, which can serve as handles for further chemical modifications or influence the electronic properties of the molecule. Such features are often exploited in medicinal chemistry to fine-tune potency and selectivity.

The triazolyl component at the other end of the piperidine ring adds another layer of complexity. The 4-methyl-4H-1,2,4-triazol-3-yl group not only contributes to the overall molecular architecture but also offers potential interactions with biological targets. Triazoles are known for their broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The incorporation of this motif into the molecular framework of 1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine may thus enhance its pharmacological profile.

Synthetic approaches to this compound have been explored in recent literature. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the amide bond between the piperidine nitrogen and the benzoyl group, followed by functionalization at the bromo-substituted aromatic ring. The introduction of the triazolyl moiety is often achieved through cycloaddition reactions or nucleophilic substitution processes.

The significance of this compound is further underscored by its potential applications in drug discovery. Recent studies have highlighted its utility as a scaffold for developing inhibitors targeting enzymes involved in inflammatory and infectious diseases. For instance, derivatives of this compound have shown promise in inhibiting certain proteases that play a crucial role in pathogenic processes. The ability to modulate these enzymatic activities could lead to novel therapeutic strategies.

The structural features of 1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine also make it an attractive candidate for further derivatization. By varying substituents on the benzoyl group or exploring different triazolyl analogs, chemists can generate a library of compounds with tailored pharmacological properties. This flexibility is essential for optimizing drug candidates through structure-based drug design approaches.

In conclusion, 1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-ylsulfonylpiperidine

1448131-54-1 (1-(2-bromo-5-methoxybenzoyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine) 関連製品

- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)

- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)

- 1806251-80-8(Ethyl 5-(aminomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-acetate)

- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)

- 1190834-24-2((1S)-2-fluoro-1-(4-nitrophenyl)ethan-1-ol)

- 1443341-24-9((2-methylnaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol)

- 898448-50-5(2-chloro-6-fluoro-N-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylbenzamide)

- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)

- 1807075-30-4(2-Chloro-3-(difluoromethyl)-6-hydroxy-5-methoxypyridine)

- 45654-48-6(4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)